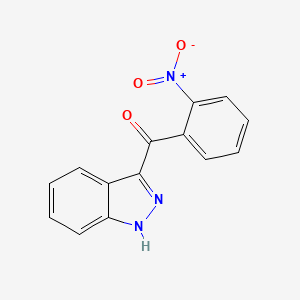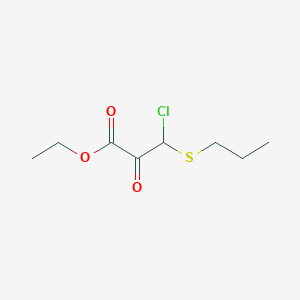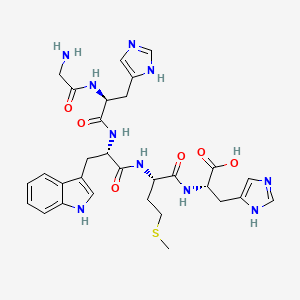![molecular formula C11H12O7S B12530866 Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-78-1](/img/structure/B12530866.png)
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a methoxy group and a sulfooxy group attached to the phenyl ring, along with a propenoate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 3-[3-methoxy-4-hydroxyphenyl]prop-2-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The sulfonation of the methoxy group is then carried out using a sulfonating agent like chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate.
Reduction: Formation of 3-[3-methoxy-4-(sulfooxy)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism of action of Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[3-methylphenyl]prop-2-enoate: Similar structure but lacks the sulfooxy group.
3-[3-hydroxy-4-methoxyphenyl]prop-2-enoic acid: Contains a hydroxyl group instead of a methoxy group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks the sulfooxy group.
Uniqueness
Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical and biological properties. The sulfooxy group enhances its solubility in water and its potential for hydrogen bonding, while the methoxy group contributes to its stability and lipophilicity .
Propriétés
Numéro CAS |
651705-78-1 |
|---|---|
Formule moléculaire |
C11H12O7S |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
methyl 3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O7S/c1-16-10-7-8(4-6-11(12)17-2)3-5-9(10)18-19(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
Clé InChI |
BYHNTXKLKDHSRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)OC)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)






![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
